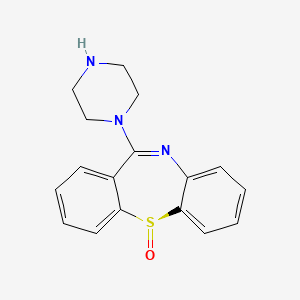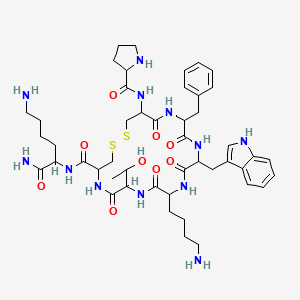
Bij1Q409UA
Vue d'ensemble
Description
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide is a derivative of quetiapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a metabolite of quetiapine, formed through the oxidation of the sulfur atom in the quetiapine molecule. It is of interest due to its potential pharmacological activities and its role in the metabolic pathway of quetiapine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide typically involves the oxidation of quetiapine. The process can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the sulfur atom.
Industrial Production Methods
In an industrial setting, the production of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide would involve large-scale oxidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
Oxidation: N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfone.
Reduction: N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of quetiapine.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in the production of quetiapine.
Mécanisme D'action
The mechanism of action of N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide involves its interaction with various neurotransmitter receptors in the brain. It is believed to exert its effects by modulating the activity of dopamine and serotonin receptors, similar to quetiapine. The compound may also influence other molecular targets and pathways involved in the regulation of mood and cognition.
Comparaison Avec Des Composés Similaires
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide can be compared with other similar compounds, such as:
Quetiapine: The parent compound, used as an antipsychotic medication.
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine: The reduced form of the sulfoxide.
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfone: The fully oxidized form of the sulfoxide.
Uniqueness
N-Des{[2-(2-hydroxy)ethoxy]ethyl}-quetiapine sulfoxide is unique due to its specific oxidation state and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct chemical structure and properties make it a valuable compound for research and development in the field of psychopharmacology.
Propriétés
IUPAC Name |
(11S)-6-piperazin-1-ylbenzo[b][1,4]benzothiazepine 11-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-22-15-7-3-1-5-13(15)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)22/h1-8,18H,9-12H2/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPINWUPOPUKFW-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141717-54-5 | |
| Record name | 11-(1-Piperazinyl)dibenzo(b,f)(1,4)thiazepine 5-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141717545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(1-PIPERAZINYL)DIBENZO(B,F)(1,4)THIAZEPINE 5-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIJ1Q409UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)




![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)


